molecular formula C22H22Cl2N4O6S B15149819 4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide

4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B15149819
M. Wt: 541.4 g/mol
InChI Key: UKWURUNDFIYIHL-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group and a dimethoxypyrimidinylsulfamoyl group. It is primarily used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then coupled with 4-aminophenylsulfonamide, which has been previously reacted with 2,6-dimethoxypyrimidine, under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A related compound used as a herbicide.

    2,6-dimethoxypyrimidine: A building block in the synthesis of various pharmaceuticals.

    4-aminophenylsulfonamide: An intermediate in the synthesis of sulfonamide-based drugs.

Uniqueness

4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22Cl2N4O6S

Molecular Weight

541.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C22H22Cl2N4O6S/c1-32-21-13-19(26-22(27-21)33-2)28-35(30,31)16-8-6-15(7-9-16)25-20(29)4-3-11-34-18-10-5-14(23)12-17(18)24/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,29)(H,26,27,28)

InChI Key

UKWURUNDFIYIHL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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